Regiochemical Differentiation: 3,3-Disubstitution Lowers Amine Basicity Compared to 1,3-Regioisomer
The target compound's geminal 3,3-disubstitution pattern places its basic amino group directly adjacent to the electron-withdrawing trifluoromethyl group. This proximity results in a class-level inferred pKa reduction of approximately 1.0–1.5 units for the conjugate acid relative to the 1,3-regioisomer (1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid, CAS 2306270-08-4), where the amino group is separated from the CF3 by a methylene spacer. This is consistent with the well-characterized inductive effect of the CF3 group observed in the comprehensive 2023 study of 1,3-disubstituted cyclobutanes [1]. A lower amine basicity can translate to improved membrane permeability and reduced off-target binding to hERG channels, a critical consideration in drug design.
| Evidence Dimension | Amino group basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa: 7.5–8.5 (amine directly adjacent to CF3 on C3) |
| Comparator Or Baseline | 1,3-Regioisomer (CAS 2306270-08-4): Estimated pKa: 9.0–10.0 (amine remote from CF3) |
| Quantified Difference | ΔpKa ~ -1.0 to -1.5 (decreased basicity for target compound) |
| Conditions | Inference based on inductive effect principles and pKa trends for fluorinated cyclobutane amines in Eur. J. Org. Chem. 2023. |
Why This Matters
For procurements aimed at CNS or intracellular targets, this lower predicted basicity is a highly desirable feature that can differentiate the target compound from its regioisomer, reducing the risk of phospholipidosis and hERG-related cardiotoxicity.
- [1] Vashchenko, B. V.; et al. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Eur. J. Org. Chem. 2023, e202300790. View Source
